Furo[3,4-f]quinazoline-7,9-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31611-50-4 |
|---|---|
Molecular Formula |
C10H4N2O3 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
furo[3,4-f]quinazoline-7,9-dione |
InChI |
InChI=1S/C10H4N2O3/c13-9-5-1-2-7-6(3-11-4-12-7)8(5)10(14)15-9/h1-4H |
InChI Key |
NIXGKJXFPSXYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2C3=C1C(=O)OC3=O |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis in Furo 3,4 F Quinazoline 7,9 Dione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Furo[3,4-f]quinazoline-7,9-dione Analogs
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For derivatives of the this compound scaffold, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Proton (¹H) NMR Spectral Interpretation
The ¹H NMR spectrum of a this compound analog would be expected to exhibit distinct signals corresponding to the aromatic protons of the quinazoline (B50416) ring system and the protons of the furan (B31954) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atoms in the quinazoline moiety, as well as the electronic nature of the fused furan ring. Protons on the benzene (B151609) portion of the quinazoline ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the furan ring would also resonate in the aromatic region, with their specific shifts dependent on their position relative to the oxygen atom and the fused quinazoline system. Any substituents on the core structure would introduce additional signals with characteristic chemical shifts and coupling patterns, aiding in their positional assignment.
| Functional Group | Expected ¹³C Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Aromatic/Heteroaromatic (C) | 110 - 160 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking substituents to the core this compound structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For a this compound analog, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron ionization (EI), can reveal characteristic losses of small molecules (e.g., CO, N₂) and the formation of stable fragment ions, providing clues about the structure of the parent molecule. The fragmentation of quinazolinone derivatives often involves cleavages within the heterocyclic ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of a this compound derivative, the most prominent absorption bands would be associated with the carbonyl groups of the dione (B5365651) functionality.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| C=O (Amide/Ketone) | 1650 - 1750 |
| C=N | 1600 - 1690 |
| C-O-C (Furan) | 1000 - 1300 |
| Aromatic C-H | 3000 - 3100 |
The presence of strong absorption bands in the 1650-1750 cm⁻¹ region would be indicative of the two carbonyl groups. The spectrum would also show absorptions corresponding to C=N stretching, C-O-C stretching of the furan ring, and the characteristic C-H stretching and bending vibrations of the aromatic system.
X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)
While specific X-ray crystallographic data for this compound may not be readily available, this technique provides the most definitive structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of a related compound, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state. This includes bond lengths, bond angles, and intermolecular interactions. For quinazoline derivatives, X-ray crystallography has been instrumental in confirming molecular structures, understanding packing arrangements in the crystal lattice, and identifying hydrogen bonding networks and other non-covalent interactions that govern the solid-state properties of these materials.
Structure Activity Relationship Sar Studies of Furo 3,4 F Quinazoline 7,9 Dione Derivatives
Impact of Substituent Position and Nature on Biological Activity
Detailed SAR studies on substituted furo[3,4-f]quinazoline-7,9-dione are not extensively documented. To understand the potential impact of substituents, one can look at the general quinazolinone and quinazoline-2,4(1H,3H)-dione scaffolds. For these classes of compounds, the nature and position of substituents on the aromatic ring and at other key positions are critical for biological activity.
For the broader class of quinazolinones, substitutions at various positions have been shown to modulate activity significantly. Studies on quinazolin-4(3H)-one derivatives have revealed that introducing substituted aromatic rings at position 3 is often essential for antimicrobial activities. nih.gov Similarly, for quinazoline-2,4(1H,3H)-dione derivatives designed as dual c-Met/VEGFR-2 inhibitors, various substitutions at the N-3 position with aromatic and heterocyclic moieties have been explored. nih.gov
For instance, in a series of 3-substituted quinazoline-2,4(1H,3H)-diones, derivatives featuring a furan (B31954) ring (compound 4b ) or a thiophene (B33073) ring (compound 4e ) linked via a hydrazone bridge at the N-3 position showed remarkable inhibitory activity against both c-Met and VEGFR-2 tyrosine kinases. nih.gov This suggests that five-membered heterocyclic rings are well-tolerated and can contribute favorably to binding interactions.
Table 1: Effect of N-3 Substituents on Quinazoline-2,4(1H,3H)-dione Derivatives as Kinase Inhibitors
| Compound | N-3 Substituent | Target Kinase | Activity (IC₅₀) |
|---|---|---|---|
| 4b | Furan-2-carbohydrazone derivative | c-Met / VEGFR-2 | High Inhibition |
| 4e | Thiophene-2-carbohydrazone derivative | c-Met / VEGFR-2 | High Inhibition |
| 2c | 4-Chlorophenylacetamide derivative | c-Met / VEGFR-2 | Equipotent to Cabozantinib (VEGFR-2) |
Data sourced from a study on dual c-Met/VEGFR-2-TK inhibitors. nih.gov
Halogenation is a common strategy in medicinal chemistry to enhance biological activity, often by increasing lipophilicity and improving target engagement. In general quinazolinone derivatives, the presence of a halogen atom, particularly at positions 6 and 8, can improve antimicrobial properties. nih.gov In a series of fluoro-substituted 3,4-dihydroquinazoline derivatives developed as T-type calcium channel blockers, a compound featuring a 4-fluorobenzyl amide group demonstrated potent cytotoxic effects. nih.gov
Alkyl and amine modifications also play a crucial role. SAR studies on 4(3H)-quinazolinone antibacterials show that modifications at multiple positions influence efficacy. nih.gov In one study, small alkyl groups at certain positions were found to be favorable. nih.gov Furthermore, the introduction of a dimethylamino group in some 2-substituted quinazolines enhanced cytotoxic activity compared to a cyclopropylamino substitution, indicating the importance of the nature of the amine. mdpi.com
Insights from Fused Ring Systems (e.g., Furo[2,3-f]quinazolin-5-ols, Furo[3,2-g]pyrimido[1,6-a]quinazolinones)
Examining isomeric and related fused systems provides valuable SAR insights that could be extrapolated to this compound.
Furo[2,3-f]quinazolin-5-ols: Derivatives of this scaffold have been synthesized and evaluated for their antifungal activity. nih.gov Many compounds in this series showed good activity against various fungal species, including Candida, Aspergillus, and Cryptococcus neoformans, suggesting that the furo-quinazoline fused system is a promising lead for antifungal drug development. nih.govCurrent time information in Oskarshamn, SE. The results indicate that this particular fusion of a furan and quinazoline (B50416) ring creates a pharmacophore with potent antifungal properties. nih.gov
Furo[3,2-g]pyrimido[1,6-a]quinazolinones: This more complex fused system has been investigated for antimicrobial activity. nih.gov Starting from natural products khellinone (B1209502) or visnagenone, researchers synthesized a series of these compounds. nih.gov The evaluation revealed that certain derivatives displayed excellent growth inhibition against both bacteria and fungi. nih.gov This highlights that expanding the fused ring system can lead to potent and broad-spectrum antimicrobial agents.
Table 2: Biological Activity of Related Fused Quinazolinone Systems
| Fused System | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Furo[2,3-f]quinazolin-5-ols | Antifungal | Showed good activity against a range of pathogenic fungi. nih.govCurrent time information in Oskarshamn, SE. | nih.gov |
These findings from related fused systems underscore the potential of the furo-quinazoline core as a template for discovering new biologically active agents. The specific arrangement of the furan ring in this compound will undoubtedly lead to a unique pharmacological profile compared to its isomers, warranting dedicated synthesis and biological evaluation to unlock its therapeutic potential.
Preclinical Biological Activities and Mechanistic Investigations of Furo 3,4 F Quinazoline 7,9 Dione and Analogues
Evaluation of Anticancer and Antitumor Potential in Cell Lines
The furo[3,4-f]quinazoline-7,9-dione scaffold and its analogues have been the subject of extensive research to evaluate their potential as anticancer agents. These investigations have focused on their ability to inhibit key enzymes involved in cancer progression, modulate critical cell signaling pathways, and affect the proliferation and viability of cancer cells in laboratory settings.
Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR-2)
Quinazoline (B50416) derivatives are recognized for their capacity to act as small molecule inhibitors of protein tyrosine kinases (PTKs), which are crucial mediators of signaling pathways that drive tumor growth and survival. ekb.eg By targeting the ATP-binding site of these kinases, they can effectively block their activity. mdpi.com
Specifically, derivatives of the quinazoline scaffold have demonstrated inhibitory activity against key tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). ekb.egmdpi.com For instance, certain 4-anilinoquinazoline (B1210976) derivatives have been developed as potent inhibitors of both EGFR and VEGFR-2. ekb.eg The introduction of dioxygenated rings fused to the quinazoline core, a feature related to the this compound structure, has been shown to enhance the inhibitory potency against these kinases. nih.gov
One study reported the development of quinazolin-4-one derivatives that inhibit VEGFR-2 tyrosine kinase, with one compound showing an IC50 of 4.6 ± 0.06 µM. ekb.eg Another series of 2-chloro-4-anilino-quinazolines were designed and tested as dual inhibitors of both EGFR and VEGFR-2. ekb.eg Furthermore, some quinazoline-based compounds have been identified as multi-targeted kinase inhibitors, showing activity against VEGFR2, EGFR, and HER2 in nanomolar ranges. mdpi.com
Table 1: Selected Quinazoline Derivatives and their Tyrosine Kinase Inhibitory Activity
| Compound Type | Target Kinase(s) | Reported Activity (IC50) |
| Quinazolin-4-one derivative | VEGFR-2 | 4.6 ± 0.06 µM ekb.eg |
| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | VEGFR2, EGFR, HER2 | Nanomolar ranges mdpi.com |
| 4,6,7-Trisubstituted quinazolines | VEGFR, PDGFR | Nanomolar level ekb.eg |
This table is for illustrative purposes and includes data for related quinazoline analogues, as specific data for this compound was not available in the search results.
Modulation of Cell Signaling Pathways (e.g., PARP, SUMO-activating enzymes)
While direct evidence for the modulation of Poly (ADP-ribose) polymerase (PARP) and Small Ubiquitin-like Modifier (SUMO)-activating enzymes by this compound was not prominently found, the broader class of quinazoline derivatives is known to influence various cell signaling pathways critical for cancer cell survival and proliferation. Their primary mechanism often involves the inhibition of tyrosine kinases, which in turn affects downstream signaling cascades. ekb.eg
The anti-cancer effects of quinazolinones are linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. ekb.eg For example, a novel 2-sulfanylquinazolin-4(3H)-one derivative was found to arrest the cell cycle at the S phase and induce both early and late apoptosis in HepG2 cancer cells. mdpi.com This apoptotic induction was associated with the upregulation of pro-apoptotic genes like caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. mdpi.com
Effects on Cancer Cell Proliferation and Viability (in vitro models)
Numerous studies have demonstrated the antiproliferative and cytotoxic effects of quinazoline derivatives against various cancer cell lines in vitro.
A series of new 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines, with five compounds showing broad-spectrum activity. researchgate.net In another study, novel quinazolinone derivatives with a substituted quinoxalinone moiety showed cytotoxic activity against MCF-7 and HeLa cell lines. nih.gov
A synthetic analog with a 5,8-quinolinedione (B78156) scaffold, structurally related to the quinazoline dione (B5365651) core, exhibited strong antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov This compound significantly inhibited the proliferation of both cell lines and induced apoptosis. nih.gov Similarly, a 2-sulfanylquinazolin-4(3H)-one derivative displayed broad-spectrum anti-cancer activity against HepG2, MCF-7, MDA-231, and HeLa cell lines with IC50 values ranging from 1.94 to 7.1 µM. mdpi.com
Table 2: In Vitro Anticancer Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Cell Line(s) | Observed Effect |
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-ones | MCF-7, HeLa, HepG2, HCT-8 | Broad-spectrum antitumor activity researchgate.net |
| Quinazolinone with substituted quinoxalinone | MCF-7, HeLa | Cytotoxic activity nih.gov |
| 3-dietoxyphosphorylfuroquinoline-4,9-dione | MCF-7, MDA-MB-231 | Strong antiproliferative activity, apoptosis induction nih.gov |
| 2-Sulfanylquinazolin-4(3H)-one (5d) | HepG2, MCF-7, MDA-231, HeLa | Broad-spectrum anticancer activity (IC50 = 1.94–7.1 µM) mdpi.com |
This table presents findings for various quinazolinone analogues to illustrate the general anticancer potential of this class of compounds.
Antimicrobial Research (Antibacterial, Antifungal, Antiviral, Antitubercular)
The this compound core is part of the larger quinazoline family, which has been investigated for a range of antimicrobial properties.
Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Research into the antibacterial properties of quinazoline-2,4(1H,3H)-dione derivatives has shown that some of these compounds exhibit moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, a study reported the synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives designed as inhibitors of bacterial gyrase and DNA topoisomerase IV. mdpi.comresearchgate.net Among the tested compounds, some showed a broad spectrum of activity against both types of bacterial strains. mdpi.com
However, not all quinazolinone derivatives display significant antibacterial effects. One study found that certain novel quinazolinone derivatives had no bactericidal effects against E. coli K1. nih.gov In contrast, when conjugated with silver nanoparticles, two of these quinazolinone derivatives showed enhanced antibacterial activity against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov Another study on 1-methyl-3-substituted quinazoline-2,4-dione derivatives found them to have negligible actions against bacteria, suggesting their selectivity for fungi. bohrium.comnih.gov
Antifungal Properties and Chitin (B13524) Synthase Inhibition
A significant area of research for quinazoline-2,4-dione derivatives has been their potential as antifungal agents, with a particular focus on the inhibition of chitin synthase (CHS). bohrium.comnih.govresearchgate.net CHS is a crucial enzyme for fungal cell wall synthesis, making it an attractive target for new antifungal drugs. bohrium.com
Several studies have reported the synthesis of novel quinazoline-2,4-dione derivatives with potent inhibitory activity against CHS and significant antifungal properties. bohrium.comnih.govresearchgate.net For example, a series of 1-methyl-3-substituted quinazoline-2,4-dione derivatives showed strong inhibitory potency against CHS, with one compound having a half-inhibition concentration (IC50) of 0.08 mmol/L. bohrium.comnih.gov Many of these compounds also exhibited moderate to excellent antifungal activities against various fungal strains, including Candida albicans, Aspergillus flavus, and Cryptococcus neoformans. nih.govresearchgate.net
More recent research on spiro-quinazolinone derivatives also identified compounds with inhibitory activity against chitin synthase and broad-spectrum antifungal activity. nih.gov The antifungal activity of these compounds was found to be positively correlated with their CHS inhibitory activity. bohrium.comnih.gov
Table 3: Antifungal Activity of Selected Quinazoline-2,4-dione Derivatives
| Fungal Strain | Compound(s) | Comparative Activity |
| Candida albicans | 5g, 5k | 8-fold stronger than fluconazole (B54011), 4-fold stronger than polyoxin (B77205) B nih.govresearchgate.net |
| Aspergillus flavus | 5g, 5l, 5o | 16-fold stronger than fluconazole, 8-fold stronger than polyoxin B nih.govresearchgate.net |
| Cryptococcus neoformans | 5c, 5d, 5e, 5l | Comparable to fluconazole and polyoxin B nih.govresearchgate.net |
This table highlights the significant antifungal potential of specific quinazoline-2,4-dione analogues.
Anti-HIV and Other Antiviral Activities
The quinazoline and quinazolinone scaffolds are recognized for their broad-spectrum antiviral potential. mdpi.comencyclopedia.pubresearchgate.netresearchgate.net Although direct studies on the anti-HIV activity of this compound are absent from the reviewed literature, research on other quinazolinone derivatives has demonstrated notable antiviral effects against various viruses.
Recent efforts have focused on developing quinazolinone-based molecules as broad-spectrum antiviral agents. nih.gov One study detailed the design of non-nucleoside small molecules intended to inhibit deubiquitinating enzymes, which are crucial for the lifecycle of many viruses. nih.gov These quinazolinone derivatives were evaluated against several viruses, including adenovirus, herpes simplex virus-1 (HSV-1), coxsackievirus, and SARS-CoV-2. nih.gov Several of these new compounds exhibited promising antiviral activity. For instance, compounds 8c and 8d from this study showed significant potential against adenovirus, HSV-1, and coxsackievirus, with IC₅₀ values in the low microgram per milliliter range. nih.gov Notably, compound 8d also demonstrated potent activity against SARS-CoV-2, with an IC₅₀ value of 0.948 µg/mL, which was more potent than the reference drug remdesivir (B604916) in the same assay. nih.gov Furthermore, this compound showed promising inhibition of the papain-like protease (PLpro) of SARS-CoV-2, a key enzyme in viral replication. nih.gov
In a different study, a series of 2,3,6-trisubstituted quinazolinone compounds were identified as novel inhibitors of Zika virus (ZIKV) replication through phenotypic screening. nih.gov Further synthesis and structure-activity relationship (SAR) studies led to the identification of compounds 22 , 27 , and 47 , which displayed broad and potent activities against both ZIKV and Dengue virus (DENV) with EC₅₀ values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.gov
While these findings highlight the potential of the quinazolinone core in antiviral drug discovery, it is important to note that these studies were not conducted on furo-fused quinazoline diones. The specific structural features of this compound would require dedicated investigation to determine its anti-HIV and broader antiviral profile.
Table 1: Antiviral Activity of Selected Quinazolinone Analogues
| Compound | Virus | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 8c | Adenovirus, HSV-1, Coxsackievirus | Antiviral Assay | IC₅₀ | 16.71-19.58 µg/mL | nih.gov |
| 8d | Adenovirus, HSV-1, Coxsackievirus | Antiviral Assay | IC₅₀ | 12.77-15.96 µg/mL | nih.gov |
| 8d | SARS-CoV-2 | Antiviral Assay | IC₅₀ | 0.948 µg/mL | nih.gov |
| 8d | SARS-CoV-2 PLpro | Enzyme Inhibition | IC₅₀ | 5.056 µg/mL | nih.gov |
| 22 | ZIKV, DENV | Antiviral Assay | EC₅₀ | As low as 86 nM | nih.gov |
| 27 | ZIKV, DENV | Antiviral Assay | EC₅₀ | As low as 86 nM | nih.gov |
| 47 | ZIKV, DENV | Antiviral Assay | EC₅₀ | As low as 86 nM | nih.gov |
Other Investigated Preclinical Bioactivities
The quinazoline framework is a well-established scaffold in the development of anti-inflammatory and analgesic agents. mdpi.comencyclopedia.pubresearchgate.net Numerous studies have explored the potential of various quinazolinone derivatives in these therapeutic areas.
One area of research has focused on synthesizing 3-methyl-4(3H)quinazolinone derivatives bearing pyrazoline moieties. nih.gov In a study, these compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced hind paw edema test in mice, where all tested compounds showed statistically significant effects. nih.gov The analgesic activity of these compounds was assessed using the p-benzoquinone-induced writhing test in mice, and the results were consistent with their anti-inflammatory properties. nih.gov
Another study involved the synthesis of 2-amino-substituted 3-(4-methoxyphenyl) quinazolinones, which were tested for their analgesic activity. mdpi.com A compound with an ethylpropylidene substitution at the 2-position demonstrated a 73 ± 1.94% analgesic activity at 2 hours at a 20 mg/kg dose, which was higher than the standard drug diclofenac (B195802) in the same study. mdpi.com In contrast, placing a cycloalkyl chain at the C-2 position resulted in a decrease in analgesic activity. mdpi.com
Furthermore, methylamino substituted 2-phenylquinazolinones have also been synthesized and evaluated for their analgesic properties, showing a range of 43 ± 0.51 to 61 ± 1.08% analgesic activity. mdpi.com While these studies underscore the potential of the broader quinazoline class, specific research on the anti-inflammatory and analgesic properties of this compound is needed to ascertain its activity profile.
Table 2: Analgesic Activity of Selected Quinazolinone Analogues
| Compound Class | Substitution | Analgesic Activity (%) | Reference |
|---|---|---|---|
| 2-amino-substituted 3-(4-methoxyphenyl) quinazolinones | Ethylpropylidene at C-2 | 73 ± 1.94 | mdpi.com |
| 2-amino-substituted 3-(4-methoxyphenyl) quinazolinones | Cycloalkyl at C-2 | 55 ± 1.38 to 57 ± 1.36 | mdpi.com |
| Methylamino substituted 2-phenylquinazolinones | Various | 43 ± 0.51 to 61 ± 1.08 | mdpi.com |
The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new antimalarial agents. nih.gov The quinazoline scaffold has been a key component in this endeavor, with many derivatives showing promising activity. nih.gov
While no studies were found specifically on this compound, research on the closely related pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold has yielded significant results. nih.govcapes.gov.br A series of derivatives of the potent antimalarial pyrroloquinazolinediamine, WR227825, were synthesized to improve its therapeutic index. nih.govcapes.gov.br These new acetamide (B32628) and imide derivatives demonstrated potent inhibition of cell growth against four clones of P. falciparum with a 50% inhibitory concentration (IC₅₀) of approximately 0.01 ng/ml. nih.govcapes.gov.br They were also highly active against Plasmodium berghei in mice, achieving 100% cure at doses ranging from less than 0.1 mg/kg to 220 mg/kg. nih.govcapes.gov.br
The most promising compounds, a bis-ethylcarbamate (2a ) and a tetra-acetamide (3a ), also showed high potency against the sporozoite stage of Plasmodium yoelii in mice, as well as against P. falciparum and P. vivax in aotus monkeys. nih.govcapes.gov.br Notably, against a highly antifolate-resistant strain of P. vivax, the tetra-acetamide 3a cured the monkeys at doses of 1 and 3 mg/kg. nih.govcapes.gov.br
Additionally, other research has focused on 4-quinazolinone derivatives based on the structure of febrifugine, a natural product with known antimalarial properties. nih.gov These synthesized compounds exhibited antimalarial activity against P. berghei in mice. nih.gov These findings suggest that the broader furo-quinazoline class of compounds may hold potential as antimalarial agents, warranting further investigation.
Table 3: Antimalarial Activity of Pyrrolo[3,2-f]quinazoline-1,3-diamine Analogues
| Compound | Parasite Strain | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Acetamide/Imide Derivatives | P. falciparum (4 clones) | Cell Growth Inhibition | IC₅₀ | ~0.01 ng/ml | nih.govcapes.gov.br |
| Acetamide/Imide Derivatives | P. berghei (in mice) | In vivo | Curative Dose | <0.1 to 220 mg/kg | nih.govcapes.gov.br |
| 3a (Tetra-acetamide) | P. vivax (AMRU-1) (in monkeys) | In vivo | Curative Dose | 1 and 3 mg/kg | nih.govcapes.gov.br |
The quinazolin-4(3H)-one scaffold has been a subject of interest for its potential anticonvulsant and central nervous system (CNS) depressant activities. nih.govnih.govmdpi.com Methaqualone, a well-known quinazolinone derivative, was historically used as a sedative-hypnotic and is known to possess anticonvulsant properties. nih.govmdpi.com Its mechanism is believed to involve positive allosteric modulation of the GABAA receptor. mdpi.com
Building on this, researchers have synthesized and screened new quinazolinone derivatives for anticonvulsant activity. In one study, a series of 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea derivatives were synthesized and evaluated in mouse models of seizures. nih.gov Several compounds were found to be active in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.gov For example, compounds E1 , P4 , and P6 were active in both screens. nih.gov The study also revealed that most of the synthesized compounds exhibited significant CNS depressant activity, as indicated by a decrease in locomotor activity and an increase in immobility time in the forced swim test. nih.gov
Another study focused on quinazoline analogues and their interaction with the GABAA receptor. nih.gov The findings indicated that several newly synthesized compounds exhibited significant protection against scPTZ-induced seizures, with some compounds being more potent than the reference drug ethosuximide. nih.gov
While these studies highlight the potential of the quinazolinone scaffold in developing CNS-active agents, the specific anticonvulsant and CNS activity profile of this compound remains to be elucidated through dedicated research.
Table 4: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Analogues
| Compound | Seizure Model | Activity | Reference |
|---|---|---|---|
| E1 | MES and scPTZ | Active | nih.gov |
| P4 | MES and scPTZ | Active | nih.gov |
| P6 | MES and scPTZ | Active | nih.gov |
| 8 | scPTZ | 100% protection | nih.gov |
| 13 | scPTZ | 100% protection | nih.gov |
| 19 | scPTZ | 100% protection | nih.gov |
No Information Available on this compound
Following a comprehensive search for scientific literature and data, no information was found for the chemical compound “this compound.” Extensive queries for computational chemistry studies, molecular modeling, and any related research findings have yielded no results for this specific molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information for the specified outline sections:
Computational Chemistry and Molecular Modeling Studies of Furo 3,4 F Quinazoline 7,9 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
The absence of any published research, including molecular docking simulations, binding affinity data, identification of key amino acid residues, molecular dynamics studies, or quantum chemical calculations, prevents the creation of the requested content.
It is possible that "Furo[3,4-f]quinazoline-7,9-dione" is a novel compound with research yet to be published, or it may be referred to by a different name in existing literature. Without any available data, any attempt to create the requested article would be speculative and not based on factual, verifiable scientific findings.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Lead Optimization (strictly theoretical predictions)
Due to the absence of specific published research on the in silico ADMET properties of this compound, a detailed section with research findings and data tables on its theoretical predictions cannot be constructed at this time.
While general properties of the quinazoline (B50416) core suggest that derivatives can be optimized for good drug-like properties, including oral bioavailability, specific predictions for this compound regarding its absorption, distribution, metabolism, excretion, and toxicity profiles remain uncharacterized in the available scientific literature.
Derivatives and Functionalization of the Furo 3,4 F Quinazoline 7,9 Dione Scaffold in Research
Synthesis of Novel Analogs through Chemical Modifications
The generation of new analogs of the furo[3,4-f]quinazoline-7,9-dione scaffold is crucial for exploring its structure-activity relationships. This involves strategic chemical modifications of both the furan (B31954) and quinazoline (B50416) rings.
Modification of the Furan Ring
While specific research on the direct modification of the furan ring within the this compound framework is limited, general synthetic strategies for functionalizing furan rings can be extrapolated. The introduction of substituents on the furan moiety can significantly influence the electronic properties and biological activity of the resulting molecule. Common approaches to furan modification include electrophilic substitution reactions, such as formylation, which can introduce an aldehyde group that serves as a handle for further transformations. mdpi.com For instance, the formylation of related furo[2,3-b]pyrroles has been successfully achieved, providing a precursor for further derivatization. mdpi.com Another strategy involves the oxidation of the furan ring, which can lead to the formation of dicarboxylic acids or other oxidized products, thereby altering the core structure and its properties. nih.gov The synthesis of polysubstituted furans can also be achieved through various catalytic methods, including those employing gold, palladium, or copper catalysts, which allow for the introduction of a wide range of functional groups. organic-chemistry.org
Substitution Patterns on the Quinazoline Moiety
The quinazoline ring system offers multiple positions for substitution, allowing for a wide range of derivatives to be synthesized. The properties and reactivity of the quinazoline core can be fine-tuned by introducing various functional groups. The synthesis of substituted quinazolinones often starts from appropriately substituted anthranilic acids or their derivatives. nih.govnih.gov For example, 2-substituted quinazolinones can be prepared from 2-aminobenzamides and arylaldehydes. nih.gov The introduction of substituents at different positions of the quinazoline ring can be achieved through various synthetic routes, including reactions of benzoxazinone (B8607429) intermediates with different amines or other nucleophiles. nih.govresearchgate.net These methods provide access to a diverse array of quinazoline derivatives with various substitution patterns, which could theoretically be applied to the synthesis of functionalized this compound analogs.
Hybrid Molecules Incorporating this compound
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to develop compounds with enhanced or novel biological activities. While direct examples starting from the this compound scaffold are not extensively reported, the hybridization of the quinazoline core with other heterocyclic systems is a well-established field.
Quinazoline-Thiazolotriazole Hybrids
The synthesis of hybrid molecules combining the quinazoline scaffold with thiazole (B1198619) and triazole rings has been explored for the development of potential therapeutic agents. One synthetic approach involves a multi-step reaction sequence starting from 3-amino-quinazolinone derivatives. These are first reacted with chloroacetyl chloride to form an acetamide (B32628) intermediate. Subsequent reaction with a substituted triazole-thiol in the presence of a base leads to the formation of the quinazolinone-triazole hybrid. nih.gov Another strategy involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link quinazoline and triazole moieties. researchgate.net This method offers high efficiency and selectivity for creating such hybrid structures.
Isatin-Quinazoline Hybrids
Isatin (B1672199), a privileged scaffold in medicinal chemistry, has been hybridized with the quinazoline nucleus to generate novel compounds with potential biological activities. nih.govresearchgate.net A common synthetic route involves the reaction of a quinazoline hydrazine (B178648) derivative with an appropriate isatin (indoline-2,3-dione) in a suitable solvent, often with a catalytic amount of acid. nih.govnih.gov This condensation reaction forms a new carbon-nitrogen bond, linking the two heterocyclic systems. nih.gov The resulting isatin-quinazoline hybrids can possess a range of substituents on both the isatin and quinazoline rings, depending on the starting materials used. nih.govgoogle.com
Chemo- and Regioselective Synthesis of this compound Derivatives
Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound derivatives, ensuring that reactions occur at the desired functional group and position. While specific studies on the chemo- and regioselective synthesis of the title compound are scarce, research on related quinazoline derivatives provides valuable insights.
For instance, the regioselective synthesis of 6-aryl-benzo[h] nih.govresearchgate.netnih.gov-triazolo[5,1-b]quinazoline-7,8-diones has been achieved through a three-component reaction of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole under solvent-free conditions using a catalytic amount of sulfamic acid. This method demonstrates high regioselectivity in the formation of the final product. The development of such selective synthetic methods is crucial for producing specific isomers and avoiding the formation of unwanted byproducts.
Emerging Research Directions and Future Perspectives for Furo 3,4 F Quinazoline 7,9 Dione Chemistry
Exploration of New Synthetic Methodologies
While the exact synthesis of Furo[3,4-f]quinazoline-7,9-dione is not extensively detailed in readily available literature, the development of novel synthetic methodologies for this and related furo-fused quinazolinones represents a significant and immediate research direction. Drawing parallels from the synthesis of other quinazoline-based fused systems, several strategies can be envisioned.
Modern synthetic approaches often focus on efficiency, atom economy, and the ability to generate molecular diversity. For the this compound scaffold, future synthetic explorations will likely involve:
Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly desirable for building complex heterocyclic libraries. The development of an MCR to construct the this compound core would be a significant advancement. frontiersin.org
Catalytic Methods: The use of transition metal catalysts (e.g., palladium, copper) has revolutionized the synthesis of heterocyclic compounds. frontiersin.org Palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura reactions, followed by cyclization are powerful tools for constructing fused ring systems and could be adapted for the synthesis of this compound derivatives. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis of this compound would be a valuable contribution, particularly for industrial applications.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in heterocyclic synthesis. nih.gov Exploring microwave-assisted routes to this compound and its analogs could lead to more efficient and environmentally friendly synthetic protocols.
A hypothetical synthetic approach could involve the initial construction of a substituted quinazoline (B50416) precursor followed by the annulation of the furanone ring. For example, starting from an appropriately substituted anthranilic acid derivative, one could form the quinazoline ring, which would then undergo further functionalization and cyclization to yield the desired furo-fused product. The exploration of various starting materials and reaction conditions will be crucial in optimizing the synthesis of this novel scaffold.
Identification of Novel Biological Targets for this compound
The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Many quinazoline derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. frontiersin.orgnih.gov Therefore, a primary focus of future research on this compound will be the identification of its novel biological targets.
Given the structural similarities to known bioactive molecules, potential biological targets for this compound and its derivatives could include:
Protein Kinases: A significant number of clinically used anticancer drugs, such as gefitinib (B1684475) and erlotinib, are quinazoline-based kinase inhibitors that target the epidermal growth factor receptor (EGFR). nih.govnih.gov It is highly probable that this compound derivatives could also exhibit inhibitory activity against various kinases implicated in cancer and other diseases.
Enzymes involved in DNA Repair: Some quinazoline analogs have been shown to inhibit enzymes involved in DNA repair pathways, such as poly(ADP-ribose) polymerase (PARP). nih.gov This suggests that this compound could be investigated as a potential inhibitor of such enzymes, which would be a valuable strategy in cancer therapy.
G-protein Coupled Receptors (GPCRs): Quinazolines have also been found to modulate the activity of GPCRs, a large family of cell surface receptors involved in a multitude of physiological processes.
Antimicrobial Targets: The quinazoline core is present in compounds with antibacterial and antifungal properties. nih.govnih.gov Research into the antimicrobial potential of this compound could lead to the discovery of new agents to combat infectious diseases.
The identification of these biological targets will likely be pursued through a combination of computational and experimental approaches, including molecular docking studies and high-throughput screening against panels of purified enzymes and cell-based assays.
Applications in Chemical Biology and Material Science Research
Beyond its potential therapeutic applications, the unique structure of this compound suggests its utility in the fields of chemical biology and material science.
In chemical biology , derivatives of this compound could be developed as:
Chemical Probes: By incorporating appropriate reporter tags (e.g., fluorescent dyes, biotin), derivatives of this scaffold could be used as chemical probes to study the localization, dynamics, and function of their biological targets within living cells.
Fluorescent Sensors: The fused aromatic system of this compound may possess intrinsic fluorescent properties. frontiersin.org Modifications to the core structure could lead to the development of novel fluorescent sensors for specific ions, molecules, or changes in the cellular environment.
In material science , the planar and electron-rich nature of the this compound scaffold makes it an interesting candidate for:
Organic Electronics: Fused aromatic systems are often investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through chemical modification to optimize its performance in such devices.
Luminescent Materials: The potential fluorescence of this scaffold could be harnessed for the development of new luminescent materials with applications in sensing, imaging, and lighting.
Development of High-Throughput Screening Assays for Derivatives
To efficiently explore the biological potential of the this compound scaffold, the development of robust high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. nih.gov
Future research in this area will focus on:
Target-Based HTS: Once a specific biological target for this compound is identified (e.g., a particular kinase), HTS assays can be designed to measure the ability of derivatives to modulate the activity of that target. These assays are often based on fluorescence, luminescence, or absorbance readouts.
Phenotypic HTS: In this approach, compounds are screened for their ability to induce a specific phenotype in cells or whole organisms, without prior knowledge of the molecular target. For example, a library of this compound derivatives could be screened for their ability to inhibit the growth of cancer cell lines. nih.gov
Computational and Virtual Screening: In silico methods, such as molecular docking and pharmacophore modeling, can be used to virtually screen large compound libraries against a target of interest. nih.gov This can help to prioritize compounds for experimental testing and guide the design of new derivatives with improved activity.
The development of diverse chemical libraries of this compound derivatives will be a prerequisite for successful HTS campaigns. These libraries can be generated using the new synthetic methodologies discussed in section 8.1.
Q & A
Q. What are the common synthetic routes for Furo[3,4-f]quinazoline-7,9-dione and its derivatives?
The synthesis typically involves multi-step heterocyclic condensation reactions. For example, derivatives of fused quinazoline systems can be prepared via cyclization of substituted precursors under acidic or basic conditions. Evidence from analogous furopteridine syntheses highlights the use of methylpteridine triones and aryl-substituted intermediates, with Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents . Microwave-assisted protocols have also been reported for related quinazolines, improving reaction efficiency and yields .
Q. How are spectroscopic techniques utilized to characterize this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For instance, - and -NMR spectra resolve substituent effects on aromatic protons and carbonyl groups, while IR confirms the presence of dione functionalities (e.g., peaks near 1605–2208 cm for carbonyl and alkyne stretches) . Mass spectrometry (HRMS) and X-ray crystallography further validate molecular structure and regiochemistry in related compounds .
Advanced Research Questions
Q. What strategies address low yields or by-product formation in the synthesis of this compound?
By-product formation often arises from competing cyclization pathways. Column-free electrocatalytic methods (e.g., using mediators like NHI and ethanol/water solvents) can minimize side reactions, as demonstrated for spiro-furopyran derivatives . Optimizing reaction time and temperature (e.g., room-temperature protocols) reduces decomposition, while selective catalysts (e.g., PdCl(PPh)) enhance regioselectivity .
Q. How can green chemistry principles be applied to synthesize this compound?
Electrocatalytic multicomponent reactions (MCRs) under aqueous conditions eliminate toxic solvents and reduce waste. For example, NHI-mediated one-pot syntheses achieve high yields (up to 92%) without chromatography, as shown in spiro-furopyran systems . Microwave-assisted routes also shorten reaction times and improve energy efficiency for related quinazolines .
Q. What in vitro methods are used to evaluate the biological activity of this compound derivatives?
Anticancer activity is typically assessed via cell viability assays (e.g., MTT) against cancer cell lines, while anti-inflammatory or anti-allergic properties are tested using enzyme inhibition (e.g., COX-2) or histamine-release models. Studies on naphtho[2,3-b]furan-4,9-dione derivatives demonstrate dose-dependent cytotoxicity, suggesting similar frameworks for pharmacological screening .
Q. How can reaction parameters be optimized to control regioselectivity in fused quinazoline systems?
Substituent positioning on precursors dictates regioselectivity. For example, electron-donating groups (e.g., methoxy) on aryl boronic acids in Suzuki couplings favor C-6/C-8 substitutions in quinazolines . Solvent polarity and catalyst loading (e.g., Pd/Cu ratios) further influence cyclization pathways, as observed in pteridine syntheses .
Q. How does computational modeling aid in understanding the reactivity of this compound?
Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites, guiding synthetic design. For example, frontier molecular orbital (FMO) analysis of fused quinazolines identifies nucleophilic/electrophilic regions, aligning with experimental reactivity patterns in cross-coupling reactions .
Q. What analytical approaches resolve contradictory data in structural characterization?
Combining multiple techniques (e.g., -NMR, -NMR, and X-ray crystallography) validates ambiguous signals. For instance, overlapping proton signals in crowded aromatic regions are resolved via 2D NMR (COSY, HSQC), as demonstrated in 4-aminoquinazoline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
